![molecular formula C27H33BrFN5O2S B2754646 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide CAS No. 422288-20-8](/img/structure/B2754646.png)
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide is a useful research compound. Its molecular formula is C27H33BrFN5O2S and its molecular weight is 590.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical Properties and Reactions
Studies have explored the photochemistry of quinolone derivatives, showing that they can undergo specific photo-induced reactions, such as substitution and decarboxylation, influenced by environmental conditions like pH and the presence of different anions. These reactions are crucial for understanding the stability and reactivity of such compounds under various conditions, which could be relevant for designing light-sensitive drugs or chemicals (Mella, Fasani, & Albini, 2001).
Synthesis of Derivatives
Research on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones has demonstrated the versatility of these compounds in generating a range of biologically active molecules. Such synthetic methodologies could be applicable to the synthesis of derivatives of the compound , potentially leading to new materials with useful properties, including anticancer activities (Nowak et al., 2015).
Antiviral Studies
Derivatives of tetrahydroquinazolin and piperazine have been synthesized and tested for their antiviral properties, demonstrating the potential of such compounds in medicinal chemistry. For instance, certain derivatives showed higher antiviral activity than standard drugs, indicating the promise of these chemical frameworks in developing new antiviral agents (Selvakumar et al., 2018).
Antimicrobial Activity
Compounds incorporating the piperazine and quinazolinone moieties have been synthesized and evaluated for their antimicrobial efficacy. This research suggests potential applications in designing new antimicrobial agents, with some derivatives showing promising activity against a range of bacterial and fungal species (Patel & Patel, 2010).
Antidepressant and Antipsychotic Activities
Investigations into new analogs of aripiprazole, featuring quinoline and isoquinoline sulfonamide, have revealed significant antidepressant and antipsychotic activities. This highlights the therapeutic potential of compounds related to the one , especially in targeting serotonin and dopamine receptors for mental health applications (Zajdel et al., 2013).
properties
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39BrFN5O2S/c28-20-10-11-23-21(19-20)26(36)34(27(37)31-23)14-5-1-2-9-25(35)30-12-6-13-32-15-17-33(18-16-32)24-8-4-3-7-22(24)29/h3-4,7-8,20-21,23H,1-2,5-6,9-19H2,(H,30,35)(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDVETAFCPPKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)N(C(=S)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39BrFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

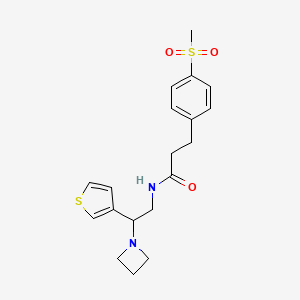
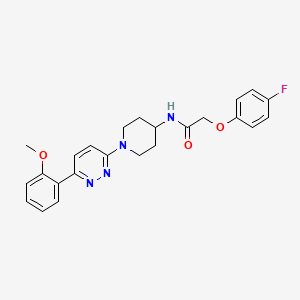
![(1R,2R)-2-Amino-4-[(2-phenylimidazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride](/img/structure/B2754567.png)
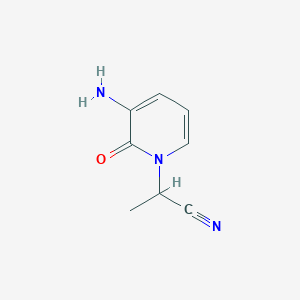
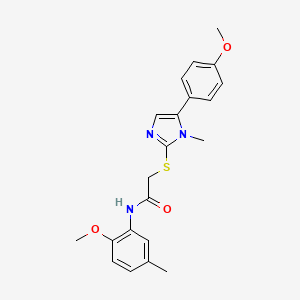
![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride](/img/structure/B2754570.png)
![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754572.png)
![2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2754573.png)
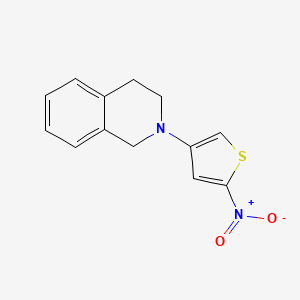
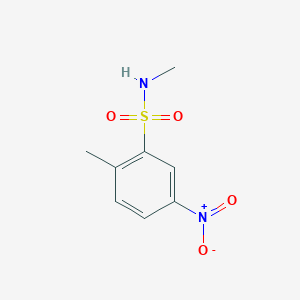

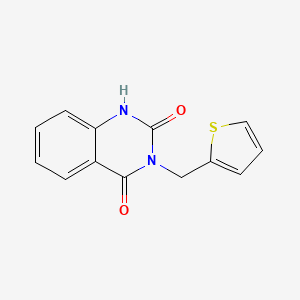
![1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2754585.png)
![N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2754586.png)